Sodium bismuth thioglycollate

Description

Evolution of Research in Bismuth-Containing Compounds

The medicinal use of bismuth compounds dates back over two centuries, with early applications in treating skin lesions, syphilis, and various gastrointestinal disorders. nih.govnih.govnih.gov For instance, bismuth subsalicylate, the active ingredient in Pepto-Bismol®, was developed in 1901 for digestive ailments, while other compounds like sodium bismuth tartrate were used to treat syphilis before the advent of penicillin. wikipedia.orgnih.gov

A significant catalyst for modern research was the discovery of Helicobacter pylori's role in causing peptic ulcers. nih.govnih.gov Bismuth compounds, such as colloidal bismuth subcitrate (CBS) and ranitidine (B14927) bismuth citrate (B86180) (RBC), proved effective in eradicating the bacterium, often used in combination with antibiotics. nih.govresearchgate.net This efficacy spurred deeper investigation into the bioinorganic chemistry of bismuth. nih.gov

In recent decades, research has expanded beyond gastrointestinal applications. Scientists are exploring bismuth complexes for their broad antimicrobial, anti-leishmanial, and anticancer properties. nih.govnih.gov The field has also seen growth in materials science, where bismuth-based materials are being developed for applications ranging from photocatalysis and electronics to replacements for lead in various alloys and materials. researchgate.netnumberanalytics.com This evolution is driven by bismuth's unique electronic structure and its ability to form a diverse array of coordination complexes. researchgate.netacs.org

Conceptual Frameworks for Ligand-Metal Interactions in Bismuth Systems

The coordination chemistry of bismuth is governed by several key factors, including its electronic configuration, the influence of relativistic effects, and its Lewis acid character. Bismuth most commonly exists in the +3 oxidation state, although the +5 state is also known. numberanalytics.com The chemistry of Bi(III) is heavily influenced by what is known as the "inert pair effect," a phenomenon pronounced in heavy p-block elements. wikipedia.org This effect arises from the relativistic contraction and stabilization of the 6s² orbital, making these electrons less available for bonding. wikipedia.orgresearchgate.net

Relativistic effects are crucial for understanding the properties of heavy elements like bismuth and are responsible for significant deviations from trends expected based on lighter elements in the same group. wikipedia.orgacs.orgrsc.org These effects influence bond lengths, molecular geometries, and electronic properties. acs.orgrsc.org

In the context of ligand interactions, Bi(III) is classified as a borderline Lewis acid according to Hard and Soft Acids and Bases (HSAB) theory. mdpi.com It readily forms complexes with ligands containing oxygen, nitrogen, and particularly sulfur donor atoms. mdpi.com Its strong affinity for sulfur, often described as thiophilicity, means that sulfur-containing molecules are primary biological targets for bismuth compounds. researchgate.netnih.gov This strong Bi–S bond is thermodynamically and hydrolytically stable, a feature that is exploited in the design of new complexes. cdnsciencepub.com

The stereochemically active 6s² lone pair, combined with bismuth's large ionic radius, allows for a wide variety of coordination numbers (typically from three to six or higher) and flexible coordination geometries. mdpi.comacs.org These geometries are often distorted and include disphenoidal (see-saw), square-based pyramidal, and pentagonal bipyramidal structures, in addition to more regular octahedral arrangements when the lone pair is sterically inactive. mdpi.comrsc.orgresearchgate.net This structural flexibility allows for the synthesis of a vast range of bismuth-containing coordination polymers and metal-organic frameworks (MOFs). nih.gov

Positioning of Sodium Bismuth Thioglycollate in Contemporary Bioinorganic and Materials Research

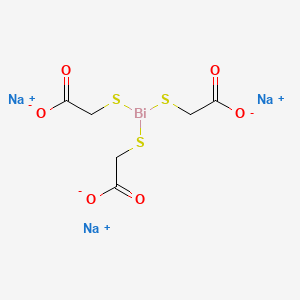

Sodium bismuth thioglycollate, with the chemical formula C₆H₆BiNa₃O₆S₃, is a specific bismuth-thiolate complex that exemplifies the principles of bismuth coordination chemistry. nih.govncats.io Historically, this compound has been noted for its medicinal applications, including its use in the treatment of quartan malaria. europa.eunih.govnih.gov This places it firmly within the historical context of bioinorganic chemistry, where metal complexes are utilized for therapeutic purposes.

In contemporary research, while studies may not focus exclusively on sodium bismuth thioglycollate itself, it serves as a model for the highly significant class of bismuth-thiol compounds. The robust and stable nature of the bismuth-sulfur (Bi-S) bond is a central theme in modern bismuth chemistry. cdnsciencepub.com In bioinorganic research, this strong affinity for sulfur is explored for targeting sulfur-rich proteins and peptides within pathogens, which is a likely mechanism for its antimicrobial actions. researchgate.netnih.gov The ability of bismuth to interact with thiol-containing biomolecules is a key area of investigation for developing new drugs. researchgate.net

In the realm of materials science, the predictable and stable coordination of thiolates to bismuth centers makes them valuable building blocks. Research into bismuth-thiolate chemistry informs the development of advanced materials, including coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, sensing, and gas storage. researchgate.netnih.govtandfonline.com Bismuth-based materials are also being investigated for their unique electronic and photocatalytic properties, with the goal of creating novel semiconductors and environmentally friendly materials. researchgate.netnumberanalytics.com Therefore, sodium bismuth thioglycollate, as a fundamental bismuth-thiolate, represents a bridge between the historical medicinal uses of bismuth and the cutting-edge materials science applications being explored today.

Data Tables

Table 1: Properties of Bismuth (Bi)

| Property | Value |

| Atomic Number | 83 |

| Atomic Mass | 208.98040 u |

| Electron Configuration | [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p³ |

| Common Oxidation States | +3, +5 |

| Appearance | Silvery-white with a reddish tinge |

| Classification | Post-transition Metal |

Data sourced from various chemical references. journalagent.com

Table 2: Properties of Sodium Bismuth Thioglycollate

| Property | Value |

| IUPAC Name | Sodium;bismuth(3+);tris(2-sulfanidoacetate) |

| Molecular Formula | C₆H₆BiNa₃O₆S₃ |

| Molecular Weight | 548.25 g/mol |

| Synonyms | Thiobismol, Bismuth sodium thioglycollate |

Data sourced from PubChem and Inxight Drugs. nih.govncats.io

Properties

CAS No. |

150-49-2 |

|---|---|

Molecular Formula |

C6H6BiNa3O6S3 |

Molecular Weight |

548.3 g/mol |

IUPAC Name |

trisodium;2-[bis(carboxylatomethylsulfanyl)bismuthanylsulfanyl]acetate |

InChI |

InChI=1S/3C2H4O2S.Bi.3Na/c3*3-2(4)1-5;;;;/h3*5H,1H2,(H,3,4);;;;/q;;;+3;3*+1/p-6 |

InChI Key |

WFPLKLBJDHWTHE-UHFFFAOYSA-H |

Canonical SMILES |

C(C(=O)[O-])S[Bi](SCC(=O)[O-])SCC(=O)[O-].[Na+].[Na+].[Na+] |

Related CAS |

68-11-1 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Sodium Bismuth Thioglycollate

Optimized Synthetic Routes and Reaction Pathway Elucidation

The formation of sodium bismuth thioglycollate is typically achieved through the reaction of a bismuth salt with sodium thioglycollate. One described pathway involves the interaction of bismuth hydroxide (B78521) with sodium thioglycollate usuhs.edu. The underlying chemistry is driven by the strong affinity of the bismuth(III) ion for sulfur-containing ligands nih.gov.

The primary precursors for the synthesis of sodium bismuth thioglycollate are a bismuth source and a thioglycollate source. The reactivity of these precursors is central to the efficiency of the synthesis.

Bismuth Precursors : Bismuth(III) sources, such as bismuth hydroxide or bismuth nitrate, are commonly employed. The choice of the bismuth precursor can influence the reaction pathway and the nature of any byproducts. The ground-state electron configuration of bismuth (4f¹⁴ 5d¹⁰ 6s² 6p³) means it typically exhibits a +3 oxidation state, readily forming coordination complexes researchgate.net.

Thioglycollate Precursors : Sodium thioglycollate is generally prepared by the reaction of thioglycolic acid with sodium hydroxide chemicalbook.com. The reactivity of the thioglycollate is centered on the sulfhydryl group (-SH), which, upon deprotonation to the thiolate (S⁻), acts as a potent nucleophile and a strong ligand for the thiophilic bismuth center nih.gov. The comparative reactivity of thiols suggests that the reaction kinetics can be influenced by factors such as intramolecular hydrogen bonding, which can weaken the S-H bond thieme-connect.de.

The reaction kinetics are influenced by the concentration of reactants and the temperature. For instance, in related preparations, temperature and the concentration of reactants like sodium hydroxide are crucial parameters that affect both the yield and purity of the final product justdial.com. The reaction between thioglycolic acid and sodium hydroxide to form the sodium thioglycollate precursor is itself temperature-dependent, often carried out at moderately elevated temperatures (e.g., 45°C) to ensure completion chemicalbook.com.

Table 1: Precursor Properties and Roles

| Precursor | Chemical Formula | Role in Synthesis | Key Reactivity Aspects |

|---|---|---|---|

| Bismuth(III) Hydroxide | Bi(OH)₃ | Source of Bi³⁺ ions | Provides the central metal ion for coordination. |

| Bismuth(III) Nitrate | Bi(NO₃)₃ | Alternative source of Bi³⁺ ions | Highly soluble, facilitating reaction in solution. |

| Thioglycolic Acid | HSCH₂COOH | Ligand Source | The sulfhydryl group is the primary site of reaction. thieme-connect.de |

| Sodium Hydroxide | NaOH | Base / Reactant | Deprotonates thioglycolic acid to form the reactive thiolate; used to prepare sodium thioglycollate. chemicalbook.com |

The yield and purity of sodium bismuth thioglycollate are highly dependent on the careful control of several reaction parameters. These parameters must be optimized to favor the formation of the desired product while minimizing side reactions and the formation of impurities.

Temperature : Reaction temperature affects the rate of reaction. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of reactants or products, as seen in the synthesis of related bismuth compounds researchgate.net. For similar syntheses, controlled heating is often necessary frontiersin.org.

pH : The pH of the reaction medium is critical. It influences the speciation of the thioglycollate ligand and the stability of the bismuth salt. The deprotonation of thioglycolic acid to the more reactive thiolate is pH-dependent. In studies of other metal-ligand systems, pH has been shown to be a key factor in maintaining the integrity of the final product frontiersin.org.

Stoichiometry : The molar ratio of the bismuth salt to the thioglycollate ligand is a determining factor for the structure of the resulting complex. Incorrect stoichiometry can lead to the formation of incomplete complexes or polymeric species.

Solvent : The choice of solvent can affect the solubility of reactants and products, thereby influencing the reaction rate and the ease of product isolation. Ethanol (B145695) is a common solvent used in the preparation of the sodium thioglycollate precursor chemicalbook.com.

Table 2: Influence of Reaction Parameters on Synthesis Outcomes

| Parameter | Effect on Yield | Effect on Purity | Methodological Consideration |

|---|---|---|---|

| Temperature | Can increase reaction rate but excessive heat may cause decomposition, lowering yield. researchgate.net | High temperatures can promote side reactions, reducing purity. | Optimize for maximum reaction rate without significant product degradation. frontiersin.org |

| pH | Affects ligand speciation; optimal pH maximizes the concentration of the reactive thiolate form. | Deviations from optimal pH can lead to the precipitation of bismuth hydroxides or other impurities. | Maintain a consistent, optimized pH throughout the reaction. frontiersin.org |

| Reactant Ratio | Directly impacts the formation of the target complex; excess or deficit of ligand can lead to different species. | Incorrect ratios can result in a mixture of products, complicating purification. | Use precise stoichiometric amounts of reactants. |

| Solvent Choice | Influences solubility of reactants, potentially affecting reaction kinetics. | A solvent in which the product is sparingly soluble can facilitate purification by precipitation. | Select a solvent that maximizes reactant solubility while allowing for easy product isolation. chemicalbook.com |

Advanced Purification Techniques for Research-Grade Sodium Bismuth Thioglycollate

Obtaining research-grade sodium bismuth thioglycollate necessitates the removal of unreacted precursors, byproducts, and other impurities. Standard laboratory purification techniques are employed, often in combination, to achieve the required level of purity sciencemadness.org.

Recrystallization : This is a primary method for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for effective separation.

Precipitation : The product can be purified by precipitating it from a solution. This can be achieved by changing the solvent composition or the pH of the solution to decrease the solubility of the target compound. Subsequent washing of the precipitate with appropriate solvents can remove soluble impurities.

Filtration and Washing : After crystallization or precipitation, the solid product is isolated by filtration. The filter cake is then washed with a solvent in which the product is insoluble but the impurities are soluble. For example, in the synthesis of sodium thioglycollate, the product is washed with absolute ethanol chemicalbook.com.

Chromatography : For achieving very high purity, chromatographic techniques such as column chromatography could be adapted, although this is less common for simple inorganic salts.

The effectiveness of purification is often assessed using analytical techniques such as spectroscopy or elemental analysis to confirm the identity and purity of the final product acs.org.

Synthesis of Novel Analogues and Derivatives for Structure-Reactivity Investigations

The synthesis of analogues and derivatives of sodium bismuth thioglycollate is a key strategy for investigating structure-reactivity relationships. These studies involve systematic modifications to the ligand or the metal center europa.eu.

Altering the structure of the thioglycollate ligand allows for the fine-tuning of the electronic and steric properties of the resulting bismuth complex. Research has shown that the coordination environment of bismuth can be significantly influenced by the nature of the ligands.

Introducing Other Donor Groups : The thiophilic nature of bismuth suggests that sulfur-containing molecules are likely biological targets, and a cooperative influence of thiolate ligands on the formation of bismuth complexes with other non-thiolate moieties has been observed nih.gov. For example, reacting Bi(NO₃)₃ with L-cysteine (a thiol-containing amino acid) along with citric acid or other amino acids reveals a wide range of new, biologically relevant complex ions nih.gov. This indicates that modifying the thioglycollate backbone with carboxylate or amine groups could yield novel complexes with different coordination and stability.

Varying the Carbon Backbone : Changing the length or branching of the alkyl chain between the thiol and the carboxylate group can alter the steric hindrance around the bismuth center and the bite angle of the ligand, potentially leading to different coordination geometries.

Incorporating Aromatic or Heterocyclic Moieties : Attaching aromatic rings or heterocyclic systems, such as thiophene, to the ligand framework can introduce new electronic properties and potential for π-π stacking interactions, which can influence the supramolecular structure of the complexes ucl.ac.ukrsc.org.

Table 3: Strategies for Ligand Framework Modification

| Modification Strategy | Example Ligand Precursor | Potential Impact on Complex |

|---|---|---|

| Addition of Amine Groups | 2-Mercaptoethylamine | Introduces N-donor sites, potentially altering coordination number and solubility. nih.gov |

| Addition of Hydroxyl Groups | Thioglycerol | Increases hydrophilicity and potential for hydrogen bonding. |

| Extension of Carbon Chain | 3-Mercaptopropionic acid | Changes ligand bite angle, affecting coordination geometry. nih.gov |

| Introduction of Aromatic Rings | Thiosalicylic acid | Introduces π-system for potential intermolecular interactions and modified electronic properties. |

While bismuth(III) is the most common oxidation state in its complexes, the exploration of other oxidation states, such as Bi(V) or even more transient states like Bi(II), is an active area of research. The oxidation state and the coordination environment dictate the geometry and reactivity of the complex europa.euwikipedia.org.

Bismuth(III) Coordination : Bismuth(III) complexes are known for their structural diversity, which stems from the stereochemically active 6s² lone pair of electrons ucl.ac.uk. Coordination numbers are irregular, commonly ranging from 3 to 10, leading to various geometries researchgate.net. For example, coordination complexes of bismuth(III) thiolates with pyridine (B92270) ligands have been shown to adopt five-coordinate square-based pyramidal and four-coordinate disphenoidal geometries rsc.org.

Bismuth(V) Complexes : Organobismuth(V) compounds can be synthesized, often by the oxidation of Bi(III) precursors wikipedia.org. These complexes are typically strong oxidants and less stable than their Bi(III) counterparts researchgate.net. While much literature exists for Bi(III) dithiocarbamate (B8719985) complexes, for instance, there is a scarcity of reports on Bi(V) dithiocarbamate complexes researchgate.net. The synthesis of a Bi(V) analogue of sodium bismuth thioglycollate would likely require a strong oxidizing agent and carefully controlled conditions to prevent decomposition.

Lower Oxidation States : The synthesis and isolation of complexes with bismuth in lower formal oxidation states, such as Bi(II) or Bi(I), represent a significant synthetic challenge due to their high reactivity nih.govle.ac.uk. Recent work has led to the isolation of cationic organobismuth(II) pincer complexes, which serve as models for intermediates in bismuth-mediated radical processes nih.gov. Exploring such oxidation states with thioglycollate ligands could provide fundamental insights into the redox chemistry of bismuth.

Table 4: Bismuth Oxidation States and Geometries in Complexes

| Oxidation State | Typical Coordination Nos. | Common Geometries | Synthetic Approach |

|---|---|---|---|

| Bi(III) | 3 - 10 | Pyramidal, Disphenoidal, Square Pyramidal, Octahedral researchgate.netrsc.org | Reaction of Bi³⁺ salts with ligands. nih.gov |

| Bi(V) | 5, 6 | Trigonal Bipyramidal, Octahedral | Oxidation of Bi(III) complexes. wikipedia.org |

| Bi(II) | 3 | Trigonal Planar (in pincer complexes) | Reduction of Bi(III) complexes; often highly reactive intermediates. nih.gov |

| Bi(I) | 2 | Linear (in specific ligand environments) | Reduction of Bi(III) complexes, often unstable. le.ac.uk |

Advanced Spectroscopic and Structural Characterization of Sodium Bismuth Thioglycollate and Its Derivatives

Solid-State Structural Elucidation using Crystallography

Crystallographic techniques are indispensable for determining the precise arrangement of atoms in the solid state. Both single-crystal and powder X-ray diffraction are crucial for a complete understanding of the material's structure and purity.

Bismuth(III) complexes commonly exhibit a range of coordination numbers, from three to six or even higher, often influenced by the steric bulk and chelating nature of the ligands. researchgate.net In complexes with thiolate ligands, bismuth typically shows a high affinity for the sulfur donor atom, a consequence of its thiophilic nature. nih.gov The coordination geometry around the bismuth center in thiolate complexes is often distorted from ideal geometries due to the influence of the stereochemically active 6s² lone pair of electrons. rsc.org This can lead to geometries such as disphenoidal (see-saw) for four-coordinate complexes or square-based pyramidal for five-coordinate complexes. rsc.org

In the context of sodium bismuth thioglycollate, the thioglycollate ligand can coordinate to the bismuth center through its sulfur atom and one or both oxygen atoms of the carboxylate group. This can lead to the formation of monomeric or polymeric structures. For instance, in related bismuth-thiolate-carboxylate complexes, both monodentate coordination through the sulfur atom and bidentate chelation involving both sulfur and oxygen have been observed. nih.gov The resulting coordination environment around the bismuth would feature Bi-S and Bi-O bonds with characteristic lengths, which can be precisely determined by SCXRD. The table below lists typical coordination numbers and geometries observed for bismuth(III) complexes.

| Coordination Number | Geometry | Example Bismuth Complex Type |

| 4 | Disphenoidal (See-Saw) | Bismuth thiolate complexes rsc.org |

| 5 | Square Pyramidal | Bismuth thiolate complexes rsc.org |

| 6 | Octahedral (often distorted) | Bismuth complexes with multidentate ligands researchgate.net |

| 8 | Dodecahedral or Square Antiprismatic | Bismuth complexes with chelating ligands like DOTA acs.org |

This table presents common coordination geometries for bismuth(III) based on existing literature on related complexes.

Powder X-ray diffraction (PXRD) is a fundamental and rapid analytical technique used to identify the crystalline phases of a solid sample and to assess its polymorphic purity. ncl.ac.uk Different crystalline forms, or polymorphs, of a compound can exhibit distinct physical properties. rigaku.commalvernpanalytical.com Therefore, controlling and identifying the polymorphic form of a pharmaceutical substance like sodium bismuth thioglycollate is critical.

The PXRD pattern is a fingerprint of a crystalline solid. Each crystalline phase produces a unique diffraction pattern characterized by the positions (in degrees 2θ) and intensities of the diffraction peaks. ncl.ac.uk For sodium bismuth thioglycollate, PXRD would be employed to:

Confirm the identity of the synthesized material by comparing its experimental PXRD pattern to a reference pattern.

Detect the presence of any crystalline impurities, such as unreacted starting materials or undesired side products.

Identify the specific polymorphic form of the compound. If multiple polymorphs exist, each will have a distinct PX-ray diffraction pattern. rigaku.com

Study phase transformations that may occur under different conditions, such as temperature or humidity changes. rsc.orgmdpi.com

The analysis of PXRD data can be qualitative, for phase identification, or quantitative, to determine the relative amounts of different phases in a mixture. americanpharmaceuticalreview.com Techniques like the Rietveld refinement can be used for a more detailed structural analysis from powder diffraction data. mdpi.comscielo.br

| Analytical Goal | PXRD Application |

| Identity Confirmation | Comparison of experimental pattern to a reference standard. |

| Purity Assessment | Detection of peaks corresponding to crystalline impurities. |

| Polymorph Identification | Matching the diffraction pattern to known polymorphs. malvernpanalytical.com |

| Stability Studies | Monitoring for changes in the PXRD pattern over time or under stress conditions. monash.edu |

This table outlines the primary applications of Powder X-ray Diffraction in the analysis of crystalline solids.

Solution-State Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For sodium bismuth thioglycollate, multi-nuclear and dynamic NMR studies would provide valuable information that is complementary to solid-state structural data.

¹H and ¹³C NMR spectroscopy are used to probe the local chemical environment of the hydrogen and carbon atoms within the thioglycollate ligand. youtube.com The coordination of the ligand to the bismuth atom induces changes in the chemical shifts (δ) of the neighboring nuclei compared to the free ligand.

In the ¹H NMR spectrum of sodium bismuth thioglycollate, the protons of the methylene (B1212753) group (—CH₂—) adjacent to the sulfur and carbonyl groups would be of particular interest. Their chemical shift and multiplicity would provide information about the coordination of the thioglycollate ligand. Similarly, in the ¹³C NMR spectrum, the resonances of the carbonyl carbon (—COO—) and the methylene carbon would be sensitive to coordination with bismuth. mdpi.com A downfield shift of the carboxylate carbon signal upon coordination is typically observed. mdpi.com

While direct NMR data for sodium bismuth thioglycollate is not prevalent, studies on other bismuth complexes provide expected ranges for chemical shifts. acs.orgacs.org It is also worth noting that ²⁰⁹Bi is an NMR active nucleus, but its quadrupolar nature leads to very broad signals, making it challenging to observe under typical high-resolution NMR conditions. huji.ac.il

| Nucleus | Expected Observations upon Coordination to Bismuth |

| ¹H | Changes in the chemical shift of the methylene (—CH₂—) protons. |

| ¹³C | Shift in the resonance of the carbonyl (—COO—) and methylene (—CH₂—) carbons. mdpi.com |

This table summarizes the expected effects of bismuth coordination on the NMR spectra of the thioglycollate ligand.

Bismuth complexes are often kinetically labile, meaning they can undergo rapid exchange of ligands in solution. nih.gov Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, is an effective technique for studying these exchange processes. rsc.orgnih.gov

For sodium bismuth thioglycollate, DNMR could be used to investigate the exchange of thioglycollate ligands on and off the bismuth center. At low temperatures, where the exchange is slow on the NMR timescale, separate signals might be observed for the coordinated and free ligands. As the temperature is increased, the rate of exchange increases, causing these signals to broaden, coalesce, and eventually sharpen into a single, time-averaged signal at high temperatures.

By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters of the ligand exchange process, such as the rate constant (k), activation energy (Ea), and Gibbs free energy of activation (ΔG‡). This information provides valuable insights into the stability and reactivity of the complex in solution. nih.gov Such studies have been performed on other bismuth complexes to understand their dynamic behavior. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nih.gov They are particularly useful for identifying the presence of specific functional groups and for determining how they are involved in chemical bonding. For sodium bismuth thioglycollate, these techniques can confirm the coordination of the thioglycollate ligand to the bismuth ion.

The thioglycollate anion has two key functional groups that can coordinate to a metal ion: the carboxylate group (—COO⁻) and the thiolate group (—S⁻). The vibrational frequencies of these groups are sensitive to coordination.

Carboxylate Group (—COO⁻): In the IR spectrum of the free carboxylate ion, the asymmetric (νasym) and symmetric (νsym) stretching vibrations are important diagnostic peaks. The difference between these two frequencies (Δν = νasym - νsym) can indicate the coordination mode of the carboxylate group. A larger Δν value compared to the ionic salt is often indicative of monodentate coordination, while a smaller Δν value suggests bidentate or bridging coordination.

Thiolate Group (—S⁻): The C—S stretching vibration, which typically appears in the fingerprint region of the IR and Raman spectra, will shift upon coordination to the bismuth atom. The absence of the S—H stretching vibration (around 2550 cm⁻¹) confirms the deprotonation of the thiol group to form the thiolate. rsc.org

Raman spectroscopy can be particularly useful for observing the Bi—S stretching vibration, which is expected to be a strong band due to the high polarizability of the Bi—S bond. scirp.org The table below summarizes the key vibrational modes and their expected behavior upon coordination.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) (Free Ion) | Expected Change upon Coordination to Bismuth |

| Carboxylate | Asymmetric Stretch (νasym) | ~1550-1610 | Shift in frequency and change in Δν rsc.org |

| Carboxylate | Symmetric Stretch (νsym) | ~1400-1440 | Shift in frequency and change in Δν rsc.org |

| Carbon-Sulfur | C—S Stretch | ~600-700 | Shift in frequency rsc.org |

| Bismuth-Sulfur | Bi—S Stretch | N/A | Appearance of a new band, typically at lower frequencies scirp.org |

This table provides a guide to the expected vibrational spectroscopic changes for sodium bismuth thioglycollate upon complexation.

Correlation of Vibrational Modes with Ligand Conformation and Metal Coordination

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the coordination of the thioglycollate ligand to the bismuth center. The coordination of thioglycolic acid to a metal ion like bismuth(III) induces significant shifts in the vibrational frequencies of the ligand's functional groups, providing direct evidence of bond formation.

In its free state, thioglycolic acid exhibits characteristic vibrational bands for the thiol (S-H), carboxyl (C=O and C-O), and methylene (CH₂) groups. Upon deprotonation and coordination to form sodium bismuth thioglycollate, these bands undergo predictable changes. The S-H stretching vibration, typically observed around 2550 cm⁻¹, disappears, confirming the deprotonation of the thiol group and the formation of a Bi-S bond. rsc.org

The most notable changes occur in the carboxylate region. In sodium thioglycollate, the asymmetric stretching vibration of the carboxylate group (COO⁻) is found at approximately 1593 cm⁻¹. rsc.org The coordination to bismuth is expected to alter the position of this band, reflecting the nature of the Bi-O interaction. The formation of Bi-S and Bi-O bonds introduces new vibrational modes at lower frequencies, typically in the far-IR region (< 400 cm⁻¹). These bands are direct indicators of metal-ligand coordination. For instance, Bi-O stretching vibrations in various bismuth complexes are often observed in the 300-600 cm⁻¹ range. imist.mascirp.org

The correlation of these vibrational modes allows for a detailed understanding of the ligand's conformation when bound to the bismuth ion, confirming the bidentate chelation through both the sulfur and oxygen atoms.

Table 1: Key Vibrational Frequencies and Their Correlation with Coordination This table presents expected shifts based on spectroscopic principles and data from related compounds.

| Vibrational Mode | Typical Frequency (Free Ligand) | Expected Frequency (Coordinated Ligand) | Interpretation |

|---|---|---|---|

| ν(S-H) | ~2550 cm⁻¹ rsc.org | Absent | Deprotonation and Bi-S bond formation. |

| ν(C=O) (acid) | ~1700 cm⁻¹ rsc.org | N/A (present as carboxylate) | Indicates the presence of the carboxylic acid form. |

| νasym(COO⁻) | ~1593 cm⁻¹ (Na salt) rsc.org | Shifted from 1593 cm⁻¹ | Indicates coordination of the carboxylate group to Bi(III). |

| ν(C-S) | ~700 cm⁻¹ rsc.org | Shifted | Change in the C-S bond environment upon Bi-S formation. |

| ν(Bi-S) | N/A | < 400 cm⁻¹ | Direct evidence of the bismuth-sulfur coordinate bond. |

| ν(Bi-O) | N/A | < 600 cm⁻¹ imist.ma | Direct evidence of the bismuth-oxygen (B8504807) coordinate bond. |

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways

Mass spectrometry (MS) is crucial for confirming the molecular integrity of sodium bismuth thioglycollate and for elucidating its fragmentation pathways under ionization conditions. Techniques like Electrospray Ionization (ESI-MS) can be used to generate ions of the complex, allowing for the determination of its molecular mass and the study of its dissociation products. researchgate.net

The fragmentation of bismuth complexes often involves the sequential loss of ligands or fragments of ligands. researchgate.net For sodium bismuth thioglycollate, expected fragmentation pathways could include the cleavage of the Bi-S or Bi-O bonds, leading to the loss of thioglycollate units. The observed fragment ions provide a "fingerprint" that helps to confirm the structure of the parent complex. For example, studies on related heterobimetallic platinum–bismuth complexes have shown fragmentation via the selective loss of ligands and cleavage to form smaller metal-sulfur containing ions. researchgate.net

High-Resolution Mass Spectrometry for Isotopic Abundance Profiling

High-Resolution Mass Spectrometry (HRMS) offers the precision required to confirm the elemental composition of a compound through the exact mass of its ions. A particularly powerful feature of HRMS in the analysis of bismuth compounds is the unique isotopic signature of bismuth. Bismuth is a monoisotopic element, meaning it has only one naturally occurring stable isotope, ²⁰⁹Bi, with 100% natural abundance. shef.ac.uknih.govrsc.org

This monoisotopic nature greatly simplifies the interpretation of the mass spectrum. Unlike elements with multiple isotopes that produce a characteristic cluster of peaks, any fragment containing a single bismuth atom will appear as a single, sharp peak in the mass spectrum. nih.gov This allows for the unambiguous identification of bismuth-containing fragments and simplifies the process of assigning elemental formulas to high-resolution data. The absence of isotopic complexity eliminates potential interferences and makes bismuth an excellent tag for mass-based analytical methods. nih.gov

Table 2: Isotopic Abundance of Bismuth

| Isotope | Atomic Mass (Da) | Natural Abundance (%) |

|---|---|---|

| ²⁰⁹Bi | 208.980374 | 100 shef.ac.ukrsc.org |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible absorption and photoluminescence emission techniques, provides valuable information about the electronic structure of sodium bismuth thioglycollate. Bismuth(III) complexes are known to exhibit absorption bands in the ultraviolet region, typically between 270 and 350 nm. rsc.orgnih.gov These absorptions are often attributed to the ⁶s² → ⁶s¹⁶p¹ electronic transition (specifically the spin-forbidden but spin-orbit coupling allowed ³P₁ ← ¹S₀ transition) on the Bi³⁺ ion. rsc.orgnih.gov

The energy of this transition is sensitive to the coordination environment. The nature of the ligand, in this case, thioglycollate, influences the position and intensity of the absorption maximum. The covalent character of the metal-ligand bonds plays a significant role; increased covalency tends to shift the absorption to longer wavelengths. rsc.orgnih.gov In addition to the metal-centered transitions, Ligand-to-Metal Charge Transfer (LMCT) bands may also be present, particularly given the presence of the soft sulfur donor atom. Studies on Bi(III) complexes with sulfur-containing biomolecules show characteristic absorption peaks that confirm complexation. dtic.mil

While many bismuth complexes are not strongly emissive, photoluminescence studies can provide further insight into the excited-state properties. Some bismuth coordination complexes exhibit ligand-centered luminescence, where the emission characteristics are primarily determined by the organic ligand rather than the metal center. acs.orgnih.gov The study of these properties is essential for understanding the photophysics of the molecule.

Table 3: Typical Electronic Transitions in Bi(III) Complexes

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| ³P₁ ← ¹S₀ (Metal-Centered) | 270 - 350 rsc.orgnih.gov | Arises from the 6s² → 6s¹6p¹ transition on the Bi³⁺ ion. Its energy is modulated by the ligand field. |

| Ligand-to-Metal Charge Transfer (LMCT) | Variable | Involves the transfer of an electron from a ligand-based orbital to a metal-based orbital. |

| Ligand-Centered (LC) | Variable | Electronic transitions occurring within the molecular orbitals of the thioglycollate ligand itself. |

Advanced Elemental and Micro-Analytical Methods for Stoichiometry Verification

The precise stoichiometry of sodium bismuth thioglycollate (Na₃Bi(C₂H₂O₂S)₃) is definitively verified using a combination of advanced elemental and micro-analytical techniques. These methods provide quantitative data on the elemental composition of the compound, ensuring it matches the theoretical formula.

Inductively Coupled Plasma (ICP) based techniques, such as ICP-Atomic Emission Spectrometry (ICP-AES) or ICP-Mass Spectrometry (ICP-MS), are employed for the highly accurate quantification of metals. mdpi.comiaea.org A digested sample of the compound is analyzed to determine the precise concentrations of bismuth and sodium, confirming their molar ratio in the complex.

Complementary to metal analysis, combustion analysis is a standard micro-analytical method used to determine the weight percentages of carbon, hydrogen, and sulfur. In this technique, the compound is combusted at high temperature, and the resulting gases (CO₂, H₂O, SO₂) are quantitatively measured. By comparing the experimentally determined weight percentages of all constituent elements (Bi, Na, C, H, S, and O by difference) with the theoretical values calculated from the empirical formula, the stoichiometry of the compound can be rigorously verified.

Table 4: Theoretical Elemental Composition of Sodium Bismuth Thioglycollate (C₆H₆BiNa₃O₆S₃)

| Element | Symbol | Atomic Mass (g/mol) | Molar Mass (g/mol) | Weight Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 72.066 | 13.78 |

| Hydrogen | H | 1.008 | 6.048 | 1.16 |

| Bismuth | Bi | 208.980 | 208.980 | 39.96 |

| Sodium | Na | 22.990 | 68.970 | 13.19 |

| Oxygen | O | 15.999 | 95.994 | 18.35 |

| Sulfur | S | 32.06 | 96.18 | 18.38 |

| Total | 523.238 | 100.00 |

Theoretical and Computational Chemistry Approaches to Sodium Bismuth Thioglycollate

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations are fundamental to understanding the electronic properties and bonding characteristics of sodium bismuth thioglycollate. These methods, particularly Density Functional Theory (DFT), have become indispensable tools for inorganic and medicinal chemists.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. In the context of bismuth-thiolate complexes, DFT studies provide detailed information about the nature of the bismuth-sulfur (Bi-S) bond, which is central to the chemistry of sodium bismuth thioglycollate.

Research on various bismuth-thiolate complexes has established typical Bi-S bond distances to be in the range of 2.5 to 2.6 Å in aqueous solutions. rsc.org DFT calculations have been employed to optimize the geometry of such complexes, often using hybrid functionals like PBE0 or members of the M06 suite of functionals, combined with a suitable basis set such as Def2-SVP or Def2-TZVPP that includes effective core potentials (ECP) for the heavy bismuth atom. rsc.org The inclusion of solvent effects, often through models like the SMD solvation model, is crucial for accurately representing the system in a condensed phase. rsc.org

A key aspect of DFT studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and composition of these orbitals determine the reactivity of the molecule. For a bismuth-thiolate complex, the HOMO is often localized on the sulfur-containing ligand, while the LUMO may be centered on the bismuth atom. This suggests that the complex is susceptible to electrophilic attack at the sulfur and nucleophilic attack at the bismuth center.

| Parameter | Typical Values/Methods | Significance |

|---|---|---|

| Functional | PBE0, M06, M06-L, M11 | Approximation of the exchange-correlation energy. |

| Basis Set | Def2-SVP, Def2-TZVPP (with ECP for Bi) | Mathematical description of atomic orbitals. |

| Solvation Model | SMD (Solvation Model based on Density) | Accounts for the effect of the solvent. |

| Calculated Bi-S Bond Distance | ~2.5 - 2.6 Å | A key structural parameter indicating bond strength. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study excited states and predict electronic absorption spectra. rsc.org For sodium bismuth thioglycollate, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. For instance, these calculations can identify charge-transfer transitions, which are common in metal complexes. rsc.org

By calculating the electronic structure of proposed reaction intermediates, DFT can help to elucidate reaction mechanisms. For example, in a ligand exchange reaction, DFT can be used to calculate the energies of transient species, helping to determine the most likely reaction pathway. The study of diorgano(bismuth)thiolate compounds has shown that they can undergo photochemically induced homolysis of the Bi-S bond, and TD-DFT calculations support the proposed generation of bismuth and thiyl radicals upon irradiation. thieme-connect.de

Furthermore, computational methods can predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the compound. The calculated vibrational modes can be assigned to specific molecular motions, providing a detailed picture of the molecule's dynamics.

| Parameter | Computational Method | Predicted Information |

|---|---|---|

| Electronic Absorption Spectra (UV-Vis) | TD-DFT | Absorption maxima (λmax) and nature of electronic transitions (e.g., charge transfer). |

| Vibrational Frequencies | DFT | IR and Raman active modes, aiding in structural confirmation. |

| Reaction Intermediates | DFT | Geometries and energies of transient species, elucidating reaction pathways. |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Insights into chemical reactivity and sites of electrophilic/nucleophilic attack. |

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the properties of a single molecule or a small cluster of molecules, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations provide a dynamic picture of how sodium bismuth thioglycollate interacts with its environment, such as a solvent or biological macromolecules.

MD simulations can be used to model sodium bismuth thioglycollate in an aqueous solution. These simulations can reveal the structure and dynamics of the solvation shells around the bismuth ion and the thioglycolate ligand. By analyzing the radial distribution functions, the average distances and coordination numbers of water molecules around the complex can be determined.

Ligand exchange is a fundamental process in the chemistry of coordination compounds. MD simulations can provide insights into the mechanisms of ligand exchange reactions involving sodium bismuth thioglycollate. By simulating the system at different conditions, the factors that influence the rate and pathway of ligand exchange, such as the concentration of other potential ligands in the solution, can be investigated. While specific MD studies on sodium bismuth thioglycollate are not abundant, the principles have been applied to other bismuth complexes and provide a framework for future studies.

MD simulations can predict various properties of sodium bismuth thioglycollate in solution, such as its diffusion coefficient and its tendency to form aggregates. The simulations can also be used to understand how the complex influences the structure and properties of the surrounding solvent. For instance, the presence of the charged species can affect the hydrogen-bonding network of water. The aggregation of colloidal suspensions containing charged nanoparticles has been studied using MD simulations, which can provide analogous insights into the behavior of bismuth complexes in solution. science.gov

Computational Modeling of Interactions with Biochemical Systems (Mechanism-Focused, Non-Therapeutic)

Computational modeling can be a powerful tool to understand the potential interactions of sodium bismuth thioglycollate with biological molecules at a mechanistic level, independent of any therapeutic applications. These studies focus on the fundamental chemical interactions that could occur.

Bismuth(III) is known to have a high affinity for sulfur-containing amino acid residues like cysteine and methionine, which are common in proteins. Computational docking and MD simulations can be used to predict how sodium bismuth thioglycollate might bind to proteins. These models can identify potential binding sites and predict the binding affinity.

For example, a hypothetical study could involve docking sodium bismuth thioglycollate to the active site of an enzyme that contains a critical cysteine residue. The simulation could then reveal how the bismuth complex interacts with the amino acid side chains and whether it is likely to inhibit the enzyme's function by forming a strong Bi-S bond. These types of studies provide a molecular-level hypothesis for the biochemical activity of the compound that can then be tested experimentally.

In Silico Docking with Model Enzyme Active Sites

In silico molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of medicinal chemistry, it is frequently employed to understand how a ligand, such as a bismuth complex, might interact with the active site of a biological target, typically a protein or enzyme. While specific docking studies for sodium bismuth thioglycollate are not extensively detailed in the reviewed literature, the general principles and findings from studies on related bismuth-thiolate complexes can provide valuable insights. mdpi.comunich.it

Bismuth(III) complexes are known to target a variety of enzymes, often by interacting with amino acid residues containing sulfur, nitrogen, or oxygen. mdpi.commdpi.com Molecular docking simulations of various bismuth complexes have revealed that their binding to enzyme active sites is often driven by a combination of hydrogen bonding and metal-ligand coordination. mdpi.com For instance, studies on different bismuth complexes have highlighted the formation of critical hydrogen bonds with residues such as Aspartic Acid (Asp) and Histidine (His), which can be crucial for enzyme inhibition. mdpi.com

The geometry of the bismuth complex, including bond lengths and angles, plays a significant role in its ability to fit within the binding pocket of an enzyme. mdpi.com Computational models suggest that the coordination environment of the bismuth ion, dictated by the thioglycollate ligand, would be a key determinant of its interaction profile. The thiol group of thioglycollate is a soft donor and is expected to form a strong bond with the soft Lewis acidic Bi(III) ion. mdpi.comunich.it This interaction is fundamental to the stability of the complex and its subsequent biological activity.

| Model Enzyme Class | Key Interacting Residues (Predicted) | Potential Interaction Type |

|---|---|---|

| Metalloproteases | Cysteine, Histidine, Aspartate | Metal-thiolate coordination, Hydrogen bonding |

| Ureases | Histidine, Aspartate | Lewis acid-base interaction, Hydrogen bonding |

| Helicases | Cysteine (in zinc-finger domains) | Bi(III) displacement of Zn(II), Metal-thiolate coordination |

Computational Analysis of Binding Energetics and Conformational Changes

Computational analysis of binding energetics provides quantitative estimates of the affinity between a ligand and its target protein. chemrxiv.org Methods such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are employed to calculate binding free energies and to observe conformational changes in both the ligand and the enzyme upon complex formation. mdpi.comunich.it

For various bismuth complexes, MD simulations have shown binding energies in the range of -6.5 to -8.2 kcal/mol, indicating strong and stable interactions with their protein targets. mdpi.com These favorable binding energies are often the result of a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding. mdpi.com DFT calculations further elucidate the electronic properties of these complexes, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. A smaller HOMO-LUMO gap, typically in the range of 3.1 to 4.0 eV for bioactive bismuth complexes, suggests higher reactivity and a greater potential for interaction with biological molecules. mdpi.com

The binding of a bismuth complex to an enzyme can induce significant conformational changes. These changes can alter the enzyme's catalytic activity, either by blocking the active site or by allosterically modifying its structure. For example, the substitution of Zn(II) by Bi(III) in the zinc-finger domain of the SARS-CoV-2 nsp13 helicase has been shown through computational studies to cause structural modifications that disrupt the protein's function. unich.it

In the case of sodium bismuth thioglycollate, it is anticipated that the binding to an enzyme active site would involve a degree of structural rearrangement. The flexibility of the thioglycollate ligand would allow it to adopt a conformation that maximizes favorable interactions within the binding pocket. MD simulations would be instrumental in visualizing these dynamic changes and in calculating the energetic cost or benefit of such conformational shifts.

| Computational Parameter | Typical Range for Bioactive Bismuth Complexes | Significance |

|---|---|---|

| Binding Energy (kcal/mol) | -6.5 to -8.2 mdpi.com | Indicates the strength and stability of the ligand-protein interaction. |

| HOMO-LUMO Gap (eV) | 3.1 to 4.0 mdpi.com | Correlates with the chemical reactivity and kinetic stability of the complex. |

| Bi-O Bond Length (Å) | 2.1 to 2.4 mdpi.com | Shorter bond lengths suggest stronger coordination and greater stability. |

| Bi-N Bond Length (Å) | 2.28 to 2.35 mdpi.com | Indicates the strength of interaction with nitrogen-containing residues or ligands. |

Mechanistic Investigations of Sodium Bismuth Thioglycollate in Biological and Chemical Research Models

Studies on Redox Modulation in Model Biochemical Systems

Sodium bismuth thioglycollate contains sodium thioglycollate, a key component widely utilized in microbiological culture media for its potent reducing capabilities. sigmaaldrich.com The thioglycollate moiety actively consumes molecular oxygen, thereby lowering the oxidation-reduction potential (Eh) within the medium. hardydiagnostics.comhimedialabs.com This action creates an anaerobic or microaerophilic environment essential for the cultivation of obligate anaerobes, microaerophiles, and facultative anaerobes. himedialabs.comwikipedia.orggoldstandarddiagnostics.com

In standard preparations like Fluid Thioglycollate Medium, sodium thioglycollate, along with L-cystine, chemically combines with dissolved oxygen, effectively removing it from the environment. hardydiagnostics.comgoldstandarddiagnostics.comneogen.com This process prevents the formation of peroxides, which can be lethal to many anaerobic organisms. hardydiagnostics.com The result is an oxygen gradient throughout the medium, allowing for the differentiation of microorganisms based on their oxygen requirements. wikipedia.org The effectiveness of oxygen removal is often visualized by the redox indicator resazurin (B115843), which remains colorless in the reduced, anaerobic zones and turns pink in the presence of oxygen. hardydiagnostics.comwikipedia.orggoldstandarddiagnostics.com A small amount of agar (B569324) is often included in these media to decrease the diffusion of oxygen into the medium, further stabilizing the anaerobic environment created by the thioglycollate. hardydiagnostics.comgoldstandarddiagnostics.com

The primary components responsible for the medium's nutritional value, such as casein and yeast extract, provide nitrogen, vitamins, and amino acids, while the thioglycollate component is dedicated to establishing the necessary low-oxygen conditions. goldstandarddiagnostics.comneogen.com

The biological activity of bismuth is significantly influenced by its interaction with thiol-containing molecules. Research has shown that the antimicrobial properties of bismuth are greatly enhanced when it is coordinated with lipophilic thiol-containing ligands. nih.govnih.gov The thioglycollate in sodium bismuth thioglycollate serves as such a ligand. This chelation can improve the solubility and lipophilicity of the bismuth (Bi(III)) ion, potentially facilitating its transport across bacterial cell membranes. nih.gov

Glutathione (GSH), a ubiquitous tripeptide thiol found in most living cells, plays a critical role in the metabolism and detoxification of bismuth. nih.govscience.gov Studies on human cells demonstrate that bismuth is passively absorbed, conjugated to glutathione, and then transported into vesicles. science.gov This sequestration of bismuth consumes cytosolic glutathione, which in turn activates its de novo biosynthesis, creating a positive feedback cycle that facilitates further bismuth uptake and removal from the intracellular space. nih.govscience.gov This mechanism is believed to protect human cells from acute toxicity and may explain the selective action of bismuth drugs against pathogens like Helicobacter pylori, which lack glutathione. nih.govscience.gov

The interaction is not limited to glutathione. Other thiols, such as dithiothreitol (B142953) (DTT), have been shown to potentiate the effects of metal ions. nih.gov The high affinity of bismuth for sulfhydryl groups is a central feature of its biological and toxicological profile, as these groups are present in many vital proteins and enzymes. europa.eu

| Interacting Biomolecule | Nature of Interaction | Observed Outcome | Reference |

|---|---|---|---|

| Thioglycollate | Ligand chelation with Bi(III) | Enhances solubility, lipophilicity, and antimicrobial activity of bismuth. | nih.gov |

| Glutathione (GSH) | Conjugation with Bi(III) | Facilitates bismuth uptake and transport; involved in detoxification by sequestering bismuth. | nih.govscience.gov |

| General Protein Thiols (Sulfhydryl Groups) | High-affinity binding | Inhibition of enzyme function; a primary mechanism of bismuth's antimicrobial action and toxicity. | europa.eu |

Molecular-Level Interactions with Microbial Cellular Components (Excluding Therapeutic Efficacy)

The uptake of bismuth into microbial cells is a prerequisite for its biological activity, and the nature of the carrier ligand is crucial in this process. researchgate.net For compounds like sodium bismuth thioglycollate, the thiol-containing ligand is thought to facilitate the transport of bismuth across the cell membrane. nih.gov

Once inside the prokaryotic cell, bismuth does not distribute randomly. Studies using transmission electron microscopy (TEM) and energy-dispersive spectroscopy (EDS) on various bacteria have revealed that bismuth is rapidly incorporated and accumulates in specific locations. researchgate.netnih.gov In Clostridium difficile, bismuth from active compounds was observed as electron-dense deposits inside the cell, often in association with the cytoplasmic membrane. researchgate.net Similarly, in the fungus Fusarium sp., accumulated bismuth was localized within phosphorus-rich granules distributed throughout the cytoplasm and vacuoles. nih.gov This suggests that microorganisms possess mechanisms to sequester internalized bismuth, often co-localizing it with phosphate. The failure to observe internalized bismuth in bacteria treated with inactive bismuth compounds indicates that cellular uptake is essential for the compound's effect. researchgate.net

Once inside the microbial cell, bismuth exerts its effects by interacting with a variety of proteins. nih.gov Immobilized-bismuth affinity chromatography has been a key technique for identifying these molecular targets. In studies on Helicobacter pylori, this method successfully isolated and identified several specific bismuth-binding proteins. nih.gov

These identified targets include essential enzymes and proteins involved in cellular homeostasis, suggesting that bismuth disrupts multiple critical pathways simultaneously. nih.gov The high affinity of bismuth for cysteine residues is a recurring theme in these interactions. nih.govnih.gov For instance, histidine-rich proteins, such as Hpn in H. pylori, are also considered potential targets for bismuth ions. nih.govnih.gov

| Identified Protein Target | Organism Model | Function of Protein | Reference |

|---|---|---|---|

| Urease (UreB subunit) | Helicobacter pylori | Enzyme; neutralizes gastric acid by producing ammonia. | nih.gov |

| Fumarase | Helicobacter pylori | Enzyme; part of the citric acid cycle. | nih.gov |

| Heat Shock Protein (HspA, HspB) | Helicobacter pylori | Chaperone proteins; respond to cellular stress. | nih.gov |

| Neutrophil-Activating Protein (NapA) | Helicobacter pylori | Adhesin and virulence factor. | nih.gov |

| Thiol Peroxidase (TsaA) | Helicobacter pylori | Enzyme; protects against oxidative stress. | nih.gov |

| Elongation Factor Tu (Ef-Tu) | Helicobacter pylori | Translational factor; involved in protein synthesis. | nih.gov |

| Histidine-rich Proteins (Hpn) | Helicobacter pylori | Metal-binding proteins; involved in nickel homeostasis and protection against bismuth. | nih.govnih.gov |

Enzymatic Activity Modulation and Inhibition Kinetics (In Vitro Studies)

A primary mechanism of bismuth's action at the molecular level is the inhibition of essential enzymes. europa.eu This inhibitory effect is largely attributed to the high affinity of the trivalent bismuth ion (Bi³⁺) for sulfhydryl groups (-SH) found in the cysteine residues of proteins. nih.goveuropa.eu Binding to these residues can denature the protein or block the enzyme's active site, leading to a loss of function. nih.goveuropa.eu

In vitro studies have identified several enzymes that are inhibited by bismuth compounds. Proteomic analysis of H. pylori treated with colloidal bismuth subcitrate revealed an approximately eightfold decrease in cellular protease activities. nih.gov Another well-documented target is urease, an enzyme critical for the survival of H. pylori in the stomach. Bismuth is thought to inhibit urease activity by coordinating to a cysteine residue located at the entrance of the enzyme's active site, thereby blocking substrate access. nih.govnih.gov

Furthermore, research on environmental models has shown that bismuth can inhibit the activity of enzymes from the oxidoreductase class, such as dehydrogenases, in soil. researchgate.net While the general mechanism of enzyme inhibition by bismuth binding to sulfhydryl groups is well-established, specific in vitro kinetic data (e.g., Kᵢ, IC₅₀) for sodium bismuth thioglycollate itself are not extensively detailed in the surveyed literature. However, the consistent findings across various bismuth compounds point to a common mode of action centered on the disruption of protein function via thiol binding.

Mechanistic Elucidation of Enzyme-Bismuth Interactions

The biological and chemical effects of bismuth compounds are frequently attributed to their interactions with proteins, particularly enzymes. The trivalent bismuth ion (Bi³⁺) exhibits a strong affinity for electron-donating atoms, with a pronounced preference for sulfur-containing functional groups, such as the thiol (sulfhydryl) group of cysteine residues within protein structures. nih.goveuropa.eu This interaction is considered a primary mechanism behind the enzymatic modulation observed in various research models. europa.eu

The binding of bismuth to these sulfhydryl groups can lead to conformational changes in the enzyme, denaturation, and subsequent loss of function. europa.eu This is a critical aspect of its action, as many enzymes rely on free sulfhydryl groups for their catalytic activity or to maintain their three-dimensional structure. The interaction is not limited to active sites; bismuth can also bind to allosteric sites, inducing changes that indirectly affect enzyme function.

Research into various bismuth compounds has revealed several distinct mechanisms of enzyme inhibition. Depending on the specific bismuth compound and the target enzyme, the inhibition can be competitive, non-competitive, or time-dependent. For instance, studies on urease, a key enzyme in the pathogenesis of Helicobacter pylori, have shown that different bismuth complexes exhibit different inhibitory profiles. While some act as competitive inhibitors, others demonstrate non-competitive inhibition, highlighting the influence of the ligand coordinated to the bismuth ion on the nature of the enzyme-bismuth interaction.

The thioglycollate ligand in sodium bismuth thioglycollate itself suggests a strong potential for thiol-mediated interactions. Bismuth thiolates, as a class of compounds, are recognized for their enhanced antimicrobial properties, which are often attributed to the lipophilic nature of the thiol ligand facilitating the transport of bismuth across cellular membranes to its enzymatic targets. nih.govmedcraveonline.com While specific kinetic studies on sodium bismuth thioglycollate are not extensively detailed in publicly available literature, the foundational principles of bismuth-enzyme interactions strongly suggest that its mechanism is rooted in the disruption of enzyme integrity and function through binding to critical amino acid residues, particularly cysteine.

Table 1: Inhibitory Mechanisms of Various Bismuth Compounds on Selected Enzymes

| Bismuth Compound | Target Enzyme | Organism/Source | Inhibition Mechanism | Key Findings |

| Colloidal Bismuth Subcitrate (CBS) | Metallo-β-lactamase (NDM-1) | E. coli (recombinant) | Irreversible, Metal Replacement | One Bi(III) ion displaces two Zn(II) ions in the active site. researchgate.netnih.gov |

| Bismuth(III) compounds | Metallo-β-lactamases (general) | Various Bacteria | Irreversible, Metal Displacement | Cysteine residues in the active site are critical for bismuth coordination. nih.gov |

| Colloidal Bismuth Subcitrate (CBS) | Urease | H. pylori | - | Inhibits enzyme activity, contributing to its anti-H. pylori effect. hku.hk |

| Bismuth Compounds | Urease | H. pylori | - | Disrupts cellular maturation of urease by targeting accessory proteins like UreG. nih.gov |

Studies on Co-factor Displacement in Metalloenzymes

A significant and well-documented mechanism of action for bismuth compounds in biological systems is the displacement of essential metal co-factors from metalloenzymes. researchgate.net Metalloenzymes are proteins that require metal ions for their catalytic function. These ions can be integral to the active site, participate in redox reactions, or stabilize the protein's structure. The ability of bismuth to disrupt these enzymes by displacing their native metal co-factors is a key area of mechanistic investigation.

The trivalent bismuth ion (Bi³⁺) can effectively compete with and displace divalent cations like zinc (Zn²⁺) and nickel (Ni²⁺), which are common co-factors in a wide range of enzymes. This displacement is driven by the high affinity of bismuth for the same protein ligands—often histidine, cysteine, and aspartate residues—that coordinate the native metal ion.

A landmark example of this mechanism is the inhibition of metallo-β-lactamases (MBLs) by bismuth compounds. researchgate.netnih.gov MBLs are zinc-dependent enzymes produced by some bacteria that confer resistance to β-lactam antibiotics. Research has demonstrated that bismuth compounds, such as colloidal bismuth subcitrate (CBS), can act as potent, broad-spectrum inhibitors of these enzymes. researchgate.netnih.gov Crystallographic studies have provided direct evidence for the mechanism: a single Bi³⁺ ion enters the active site of the MBL and displaces the two resident Zn²⁺ ions, thereby inactivating the enzyme. researchgate.netnih.gov This renders the bacteria susceptible to treatment with β-lactam antibiotics that were previously ineffective.

While direct studies on sodium bismuth thioglycollate's role in co-factor displacement are limited, its chemical nature as a bismuth-thiol compound provides a strong basis for inferring a similar mechanism of action. The presence of the thiol ligand can influence the delivery and reactivity of the bismuth ion. It has been proposed that the co-administration of thiol compounds can enhance the absorption and systemic availability of bismuth, forming complexes that readily cross biological membranes. inchem.org This enhanced delivery could facilitate the access of bismuth to intracellular metalloenzymes.

Given that many vital enzymes, including alcohol dehydrogenase and various peptidases, are zinc-dependent metalloenzymes, the potential for bismuth compounds to inhibit them via co-factor displacement is substantial. epa.gov This mechanism represents a critical pathway through which bismuth compounds, likely including sodium bismuth thioglycollate, exert their biological effects.

Table 2: Co-factor Displacement by Bismuth in Metalloenzymes

| Bismuth Compound | Target Metalloenzyme | Native Co-factor | Mechanism | Outcome |

| Colloidal Bismuth Subcitrate (CBS) | New Delhi Metallo-β-lactamase-1 (NDM-1) | Zinc (Zn²⁺) | One Bi(III) ion displaces two Zn(II) ions from the active site. researchgate.netnih.gov | Irreversible inhibition of the enzyme; restoration of antibiotic efficacy. researchgate.net |

| Bismuth(III) Compounds | Subclass B1 Metallo-β-lactamases | Zinc (Zn²⁺) | Displacement of Zn(II) co-factors. researchgate.netnih.govacs.org | Broad-spectrum inhibition of MBLs. researchgate.net |

| Bismuth Compounds (general) | Zinc-dependent enzymes (e.g., alcohol dehydrogenase) | Zinc (Zn²⁺) | Postulated displacement of the zinc co-factor. epa.gov | Inhibition of enzyme activity. epa.gov |

Advanced Research Applications and Methodological Contributions

Role as a Precursor in Advanced Materials Synthesis

A comprehensive search of research databases and scientific literature did not yield specific studies detailing the use of Sodium Bismuth Thioglycollate as a precursor compound for the applications listed below. Research in these areas typically employs other bismuth sources like bismuth nitrate, bismuth oxide, or bismuth chloride.

Fabrication of Bismuth-Containing Nanomaterials for Photocatalysis Research

There is no available research demonstrating the use of Sodium Bismuth Thioglycollate as a precursor for synthesizing bismuth-containing nanomaterials (e.g., Bi₂O₃, BiOCl, Bi₂S₃) for photocatalysis. The synthesis of these materials generally proceeds through methods such as hydrothermal processes, sol-gel techniques, and combustion, using more common bismuth salts. nih.govmdpi.com

Development of Thin Films and Heterostructures for Fundamental Physical Property Investigations

Similarly, the literature on the fabrication of bismuth-containing thin films and heterostructures does not identify Sodium Bismuth Thioglycollate as a precursor. The primary methods for creating these films are physical vapor deposition (PVD) and chemical vapor deposition (CVD), which utilize elemental bismuth or volatile organometallic bismuth compounds.

Application in Analytical Method Development

No significant evidence was found to support the use of Sodium Bismuth Thioglycollate as a key reagent in the development of modern analytical methodologies as described.

Use as a Reagent for Selective Detection and Quantification in Research Samples

There are no documented methods in the current scientific literature that employ Sodium Bismuth Thioglycollate as a specific chromogenic or electrochemical reagent for the selective detection and quantification of analytes in research samples.

Contribution to Chromatographic and Spectroscopic Analytical Techniques

The role of Sodium Bismuth Thioglycollate in the advancement of chromatographic (e.g., as a derivatizing agent) or spectroscopic techniques is not described in available research. A toxicology report mentions the compound in the context of its metabolic distribution, but not as an analytical tool epa.gov.

Microbiological Media Development and Optimization for Research Cultivation

While the compound "Sodium Thioglycollate" is a cornerstone for the cultivation of anaerobic and microaerophilic bacteria, the specific use of Sodium Bismuth Thioglycollate for media development and growth optimization is not supported by microbiological literature. Instead, research on related bismuth-thiol compounds focuses on their potent antimicrobial and anti-biofilm properties, positioning them as agents of bacterial inhibition rather than cultivation.

Bismuth Thiols (BTs) are a class of antimicrobial agents formed by combining bismuth with thiol compounds. medcraveonline.commedcraveonline.com This combination significantly enhances the antibacterial properties of bismuth, in some cases by 25- to 300-fold, by making the bismuth more soluble and able to cross bacterial membranes. medcraveonline.comasm.org The primary mechanism of action is believed to involve the disruption of essential bacterial processes, such as iron metabolism and the inhibition of exopolysaccharide (EPS) production, which is critical for the formation of the protective biofilm matrix. medcraveonline.commedcraveonline.com

Research has demonstrated the efficacy of various BTs against a wide spectrum of bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). medcraveonline.comnih.gov At sub-inhibitory concentrations (as low as ≤1 µg/mL), BTs can prevent biofilm formation, and at higher concentrations, they are bactericidal against established biofilms. medcraveonline.comnih.govnih.gov This makes them promising candidates for development as topical antiseptics for chronic wounds and for preventing the colonization of medical devices. medcraveonline.comnih.gov

The table below summarizes research findings on the antimicrobial and anti-biofilm activity of several Bismuth Thiol compounds.

| Bismuth Thiol Compound | Target Microorganism(s) | Key Research Finding(s) |

| Bismuth-ethanedithiol (BisEDT) | Methicillin-resistant S. epidermidis (MRSE), S. aureus | Inhibited 10 MRSE strains at 0.9 to 1.8 µM Bi³⁺ and S. aureus at 2.4 µM Bi³⁺. nih.gov Considered the simplest and most potent BT. medcraveonline.commedcraveonline.com |

| Bismuth-2,3-dimercaptopropanol (BisBAL) | Antiseptic-resistant S. aureus, Pseudomonas aeruginosa | Effective against antiseptic-resistant S. aureus strains at ≤7 µM Bi³⁺. nih.gov Achieved a >7.7 mean log reduction against P. aeruginosa biofilms. nih.gov |

| Bismuth-3,4-dimercaptotoluene (BisTOL) | Slime-producing S. epidermidis | Significantly inhibited slime production in 16 different strains at sub-inhibitory concentrations. nih.gov |

| BisBDT/PYR | Methicillin-resistant S. aureus (MRSA) | Achieved a 4.9 log reduction against established MRSA biofilms. nih.gov |

Formulation and Function of Thioglycollate-Based Research Media

Thioglycollate-based research media are essential tools in microbiology for the cultivation of a wide range of microorganisms with diverse oxygen requirements. windows.netwellcomecollection.org The key to the medium's functionality lies in its ability to establish and maintain an oxygen gradient, which allows for the growth of obligate aerobes, obligate anaerobes, facultative anaerobes, microaerophiles, and aerotolerant organisms. windows.net The primary component responsible for creating this anaerobic environment is a reducing agent, typically sodium thioglycollate. wellcomecollection.orgepa.gov

The formulation of a typical thioglycollate broth medium includes several key ingredients that support microbial growth and create the necessary oxygen gradient. These components work in concert to provide a nutritive environment and control the redox potential of the medium.

Core Components of Thioglycollate Medium and Their Functions:

| Component | Function |

| Sodium Thioglycollate | A reducing agent that consumes molecular oxygen, creating an anaerobic environment in the lower depths of the medium. It also neutralizes the toxic effects of heavy metal preservatives. wellcomecollection.orgepa.govarchive.org |

| L-Cystine | An amino acid that also acts as a reducing agent, further promoting anaerobiosis and providing essential nutrients. wellcomecollection.org |

| Casein and Yeast Extract | Provide essential nutrients such as nitrogen, carbon, and vitamins to support the growth of a wide variety of microorganisms, including fastidious ones. epa.gov |

| Dextrose (Glucose) | A carbohydrate source that provides energy for microbial growth. epa.gov |

| Sodium Chloride | Maintains the osmotic balance of the medium. epa.gov |

| Agar (B569324) | Included in a small concentration (around 0.075%) to increase the viscosity of the medium. This helps to prevent the diffusion of oxygen from the air into the deeper parts of the medium and stabilizes the oxygen gradient. epa.gov |

| Resazurin (B115843) | A redox indicator that is pink in the presence of oxygen and colorless in its absence, providing a visual representation of the oxygen gradient within the tube. windows.netepa.gov |

The function of sodium thioglycollate and L-cystine is central to the medium's ability to support anaerobic growth. These compounds chemically reduce molecular oxygen to water, thereby lowering the redox potential of the medium. epa.gov This reduction of oxygen creates an environment where obligate anaerobes, which are poisoned by oxygen, can thrive in the lower, anoxic regions of the broth. windows.net

Investigation of Oxygen Gradient Effects on Microbial Growth in Model Systems

The oxygen gradient established in thioglycollate-based media provides a powerful model system for investigating the diverse relationships microorganisms have with oxygen. This gradient allows researchers to differentiate and characterize bacteria based on their oxygen requirements by observing their growth patterns within the medium. windows.netwellcomecollection.org

After inoculation and incubation, the distribution of microbial growth within the thioglycollate broth tube reveals the organism's aerotolerance category.

Microbial Growth Patterns in Thioglycollate Broth:

| Growth Pattern | Oxygen Requirement | Description of Growth |

| Growth only at the top | Obligate Aerobe | Organisms that require oxygen for metabolism and will congregate at the surface of the broth where oxygen concentration is highest. windows.net |

| Growth only at the bottom | Obligate Anaerobe | Organisms that are poisoned by oxygen and will only grow in the lower, anoxic regions of the tube. windows.net |

| Growth throughout, but denser at the top | Facultative Anaerobe | Organisms that can grow with or without oxygen but grow better in its presence, often showing denser growth at the surface with turbidity throughout. windows.net |

| Growth in a narrow band below the surface | Microaerophile | Organisms that require oxygen for metabolism but at a lower concentration than is present in the atmosphere. They will grow in a thin layer below the highly oxygenated surface. windows.net |

| Even growth throughout the tube | Aerotolerant Anaerobe | Organisms that do not require oxygen for metabolism and are not harmed by its presence, resulting in uniform growth throughout the medium. windows.net |

This model system is invaluable for a variety of research applications, from basic microbial characterization to more complex studies of microbial physiology and pathogenesis. For instance, understanding the oxygen requirements of a pathogen is crucial for developing effective cultivation and treatment strategies. The use of thioglycollate broth allows for the initial determination of these requirements in a straightforward manner.